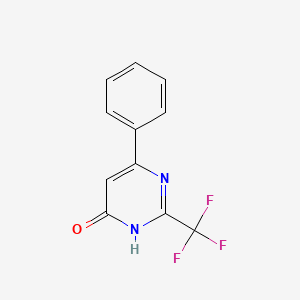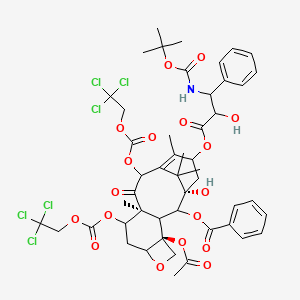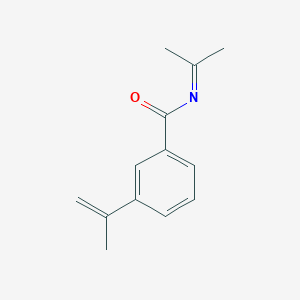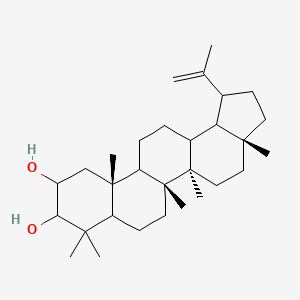
20(29)-Lupene-2alpha,3beta-diol; 2alpha,3beta-Dihydroxylup-20(29)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20(29)-Lupene-2alpha,3beta-diol, also known as 2alpha,3beta-Dihydroxylup-20(29)-ene, is a pentacyclic triterpenoid compound. This compound is a derivative of betulinic acid, which is known for its various biological activities. It has been isolated from the roots of the plant Breynia fruticosa .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20(29)-Lupene-2alpha,3beta-diol typically involves the hydroxylation of lupane derivatives. One common method is the hydroxylation of betulinic acid at the 2-alpha and 3-beta positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of 20(29)-Lupene-2alpha,3beta-diol may involve the extraction of betulinic acid from natural sources followed by chemical modification. The roots of Breynia fruticosa are a known source of this compound, and extraction is typically performed using methanolic extracts .
化学反応の分析
Types of Reactions
20(29)-Lupene-2alpha,3beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming lupane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Betulinic acid derivatives.
Reduction: Lupane derivatives.
Substitution: Various substituted lupane derivatives depending on the reagents used.
科学的研究の応用
20(29)-Lupene-2alpha,3beta-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of 20(29)-Lupene-2alpha,3beta-diol involves its interaction with molecular targets such as Akt and NF-κB pathways. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Betulinic Acid: A functional parent of 20(29)-Lupene-2alpha,3beta-diol, known for its anti-cancer and anti-HIV properties.
Lupane: The parent hydride of 20(29)-Lupene-2alpha,3beta-diol, a basic structure for many triterpenoids.
2alpha-Hydroxybetulinic Acid: Another derivative of betulinic acid with similar biological activities.
Uniqueness
20(29)-Lupene-2alpha,3beta-diol is unique due to its specific hydroxylation pattern at the 2-alpha and 3-beta positions, which imparts distinct biological activities compared to its parent compounds and other derivatives.
特性
分子式 |
C30H50O2 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC名 |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChIキー |
OESLKRXCBRUCJZ-HIYMHUSXSA-N |
異性体SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
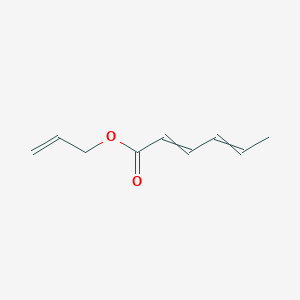
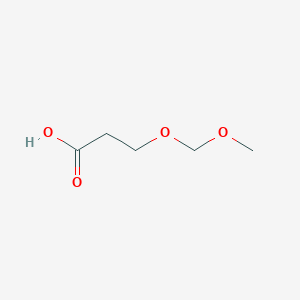
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
